N-IsopropyldopamineHydrochloride

Description

Historical Context of Dopamine (B1211576) Analog Pharmacological Investigations

The journey into understanding dopamine and its analogs began with the synthesis of dopamine in 1910, though its significance as a distinct neurotransmitter was not recognized until the mid-20th century. nih.gov Groundbreaking work in the 1950s by Arvid Carlsson and his colleagues established dopamine's presence in the brain, particularly in the striatum, and its crucial role in motor control. researchgate.net This discovery laid the foundation for the "dopamine theory" of Parkinson's disease, which posits that the motor symptoms of the disease stem from a deficiency of dopamine in the brain. researchgate.net

This understanding spurred the development of dopamine-centric therapies, most notably Levodopa (L-DOPA), a precursor to dopamine that can cross the blood-brain barrier. The success and limitations of L-DOPA therapy fueled further research into compounds that could more directly and selectively interact with dopamine receptors. This led to the exploration of a vast array of dopamine analogs, molecules structurally similar to dopamine, with the goal of developing agents with improved therapeutic profiles for conditions like Parkinson's disease, hyperprolactinemia, and restless legs syndrome. reddit.combindingdb.org

Early investigations into dopamine analogs included modifications at various points on the dopamine molecule. The recognition that some ergot derivatives possessed dopaminergic properties opened new therapeutic avenues and deepened the understanding of central dopaminergic systems. pharmaffiliates.comnih.gov The development of these dopamine agonists provided valuable insights into the pharmacology of dopamine receptors and their role in regulating prolactin secretion and striatal functions. pharmaffiliates.com

Academic Rationale for Investigating N-Isopropyldopamine Hydrochloride as a Catecholamine Derivative

The investigation of N-Isopropyldopamine Hydrochloride is rooted in the systematic exploration of structure-activity relationships (SAR) among catecholamine derivatives. Catecholamines, a class of molecules that includes dopamine, norepinephrine, and epinephrine, are pivotal in a multitude of physiological processes. nih.gov The academic pursuit of modifying the structure of these endogenous compounds, such as through N-alkylation, aims to dissect the precise structural requirements for interaction with their respective receptors.

The nitrogen atom of the ethylamine (B1201723) side chain of dopamine presented a key target for chemical modification. By introducing different alkyl groups at this position, researchers sought to understand how the size, shape, and lipophilicity of the substituent would influence the compound's affinity and efficacy at dopamine and adrenergic receptors. This line of inquiry is fundamental to medicinal chemistry, as it can lead to the design of more potent and selective drugs.

The specific choice of an isopropyl group in N-Isopropyldopamine is significant. In the broader field of adrenergic pharmacology, the presence of a bulky alkyl group on the nitrogen atom, such as an isopropyl or tert-butyl group, is a known determinant of beta-adrenergic receptor activity. researchgate.net For instance, Isoproterenol (B85558), a potent non-selective beta-adrenergic agonist, features an isopropyl group. Therefore, a key academic question was whether this structural motif would confer similar properties to a dopamine analog.

Research into N-isopropyl derivatives of dopamine and related compounds has aimed to elucidate their pharmacological profile. Studies have explored whether these compounds act as agonists or antagonists at various receptor subtypes and have compared their potency to that of endogenous catecholamines and other synthetic analogs. For example, one study reported that N-isopropyl derivatives of dopamine exhibited beta-adrenergic agonist effects, although they were less potent than isoproterenol. nih.gov Another investigation noted that in certain cyclic analogs of dopamine, N-isopropyl substitution led to a surprising disappearance of beta-adrenergic stimulant activity, highlighting the complex nature of structure-activity relationships. echemi.com

Furthermore, the investigation of such analogs extends beyond receptor pharmacology. For instance, the steric bulk of the N-isopropyl group has been shown to hinder the polymerization of dopamine into polydopamine, a material with adhesive and coating properties. researchgate.net This demonstrates that the academic rationale for studying N-Isopropyldopamine also encompasses its physicochemical properties and potential material science applications.

Detailed Research Findings

Research into N-Isopropyldopamine has provided qualitative insights into its pharmacological activity, primarily focusing on its effects at adrenergic and dopaminergic receptors.

Adrenergic and Dopaminergic Activity

Studies on N-isopropyl derivatives of dopamine have indicated that these compounds possess activity at beta-adrenergic receptors. Specifically, they have been shown to act as beta-adrenergic agonists, though with a lower potency compared to the non-selective beta-agonist, isoproterenol. nih.gov In assays involving direct administration into the striatum of rats, these compounds demonstrated effects that qualitatively paralleled those of dopamine, although they were less potent. nih.gov

Interestingly, the introduction of an isopropyl group does not universally lead to predictable effects across different molecular scaffolds. In a study of cyclic dopamine analogs, N-isopropyl substitution resulted in the complete loss of stimulant activity at beta-adrenergic receptors, an unexpected finding that underscores the nuanced interplay between molecular structure and pharmacological function. echemi.com

While specific quantitative binding affinities (Ki values) and functional potencies (EC50/IC50 values) for N-Isopropyldopamine Hydrochloride at various dopamine and adrenergic receptor subtypes are not widely available in the public domain based on conducted searches, the qualitative findings from preclinical studies are summarized in the tables below.

Table 1: Adrenergic Receptor Activity of N-Isopropyldopamine

| Receptor Type | Activity | Comparative Potency |

| Beta-Adrenergic | Agonist | Less potent than Isoproterenol |

| Alpha-Adrenergic | Not specified in detail | Not specified in detail |

Table 2: Dopaminergic Receptor Activity of N-Isopropyldopamine

| Receptor Type | Activity | Comparative Potency |

| Dopamine (in vivo) | Agonist-like effects | Less potent than Dopamine |

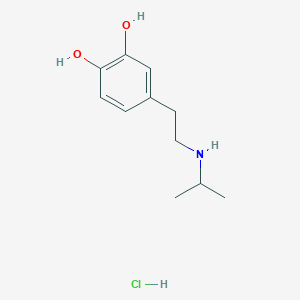

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-[2-(propan-2-ylamino)ethyl]benzene-1,2-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2.ClH/c1-8(2)12-6-5-9-3-4-10(13)11(14)7-9;/h3-4,7-8,12-14H,5-6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRYVSCVPICTKEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCCC1=CC(=C(C=C1)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3506-32-9 (Parent) | |

| Record name | Desoxyisoprenaline hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005178529 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60199702 | |

| Record name | Desoxyisoprenaline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60199702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5178-52-9 | |

| Record name | Desoxyisoprenaline hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005178529 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desoxyisoprenaline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60199702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of N Isopropyldopamine Hydrochloride

Established Synthetic Routes for N-Isopropyldopamine Hydrochloride and Related Analogs

The synthesis of N-Isopropyldopamine hydrochloride and its analogs generally involves the N-alkylation of dopamine (B1211576) or a protected dopamine derivative. Several established methods have been developed to achieve this transformation, often with variations in starting materials, protecting groups, and reaction conditions.

A common approach involves the reductive amination of 3,4-dimethoxyphenethylamine (B193588) with acetone, followed by demethylation to yield the catechol functionality. The resulting N-isopropyldopamine is then converted to its hydrochloride salt.

Another established route involves the direct reaction of dopamine hydrochloride with an isopropylating agent. However, this method can be complicated by the reactivity of the catechol hydroxyl groups, often necessitating the use of protecting groups.

Retrosynthetic Analysis and Key Intermediate Synthesis

A retrosynthetic analysis of N-Isopropyldopamine hydrochloride reveals a straightforward disconnection at the nitrogen-isopropyl bond, leading back to dopamine and an isopropyl electrophile. This suggests a synthetic strategy involving the alkylation of dopamine.

A key intermediate in many synthetic pathways is 3,4-dimethoxyphenethylamine, which is commercially available and serves as a versatile starting material for the synthesis of various N-substituted dopamine derivatives. morressier.com The methoxy (B1213986) groups protect the reactive catechol hydroxyls during the N-alkylation step and can be readily cleaved in the final step of the synthesis.

The synthesis of N-substituted dopamine derivatives can also proceed through the formation of an ortho-quinone intermediate by oxidation of dopamine or its derivatives. researchgate.net These quinones can then be reacted with various nucleophiles. researchgate.net

Exploration of Novel Synthetic Pathways

Researchers are continuously exploring novel and more efficient synthetic pathways for N-substituted dopamine analogs. These efforts aim to improve yields, reduce the number of synthetic steps, and allow for the introduction of a wider range of substituents.

One area of exploration involves the use of alternative catalysts and reaction conditions to achieve more selective N-alkylation. For instance, the use of specific palladium catalysts has been investigated for the synthesis of N-phenylpiperazine analogs, which share structural similarities with N-substituted dopamines. mdpi.com

Furthermore, novel methods for the formation of key structural motifs are being developed. For example, a strain-release-driven aroylation of four-membered rings has been reported as a new pathway to synthesize complex molecules, which could potentially be adapted for the synthesis of novel dopamine analogs. acs.org

Approaches to Structural Analogs and Derivatives of N-Isopropyldopamine Hydrochloride for Research

The synthesis of structural analogs of N-Isopropyldopamine hydrochloride is crucial for structure-activity relationship (SAR) studies, which aim to understand how chemical structure influences biological activity at dopamine receptors. These studies involve systematically modifying different parts of the molecule and evaluating the effects of these changes.

Modifications can be made to the N-substituent, the catechol ring, and the ethylamine (B1201723) side chain. For example, varying the size and nature of the N-alkyl group can significantly impact receptor affinity and selectivity. nih.govnih.gov Studies have shown that branching of the N-alkyl side chain, as in N-isopropyl and N-isobutyl derivatives, can reduce affinity for D2 dopamine receptors due to steric effects. nih.gov

Derivatives with substituents on the catechol ring have also been synthesized to probe the electronic and steric requirements for receptor binding. morressier.com For instance, the introduction of electron-withdrawing or electron-donating groups at the 6-position of the dopamine core can modulate the properties of the molecule. morressier.com

Additionally, the synthesis of conformationally restricted analogs, such as those incorporating the dopamine pharmacophore into a rigid ring system like the 2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene (6,7-ADTN) scaffold, has been a fruitful area of research. nih.gov These analogs help to define the optimal spatial arrangement of the key functional groups for receptor interaction.

The table below summarizes some of the structural analogs of N-Isopropyldopamine and the focus of the research involving them.

| Analog/Derivative Class | Modification Focus | Research Purpose |

| N-Alkyl Analogs | Variation of the N-alkyl group (e.g., propyl, butyl, cyclopropylmethyl) | To study the effect of the size and lipophilicity of the N-substituent on receptor affinity and selectivity. nih.govnih.gov |

| Catechol Ring-Substituted Analogs | Introduction of substituents (e.g., iodo, carboxy, acetyl) on the catechol ring | To investigate the influence of electronic and steric properties of the aromatic ring on biological activity. morressier.com |

| Conformationally Restricted Analogs | Incorporation of the dopamine pharmacophore into rigid structures (e.g., 2-aminotetralins, aporphines) | To determine the optimal three-dimensional arrangement of functional groups for receptor interaction. nih.govnih.gov |

| Schiff Base Derivatives | Condensation with compounds like 4-hydroxycoumarin (B602359) and isatin | To explore novel chemical space and potential new biological activities. scirp.org |

Dopaminergic Receptor Pharmacology of N Isopropyldopamine Hydrochloride

Binding Affinity and Selectivity Profiling at Dopamine (B1211576) Receptor Subtypes

Dopamine receptors are classified into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4). tocris.commdpi.comnih.gov N-Isopropyldopamine Hydrochloride exhibits a distinct profile of binding affinities and selectivity across these subtypes.

D1-like Receptor Family (D1, D5) Interactions

The D1-like receptor family, consisting of D1 and D5 receptors, is primarily associated with excitatory neuronal signaling through the activation of adenylyl cyclase. mdpi.com These two receptor subtypes are highly similar in their structure, which often results in ligands showing comparable affinity for both. tocris.com Agonists targeting D1/D5 receptors have been shown to modulate excitatory synaptic inputs. nih.gov

D2-like Receptor Family (D2, D3, D4) Interactions

The D2-like family of dopamine receptors, which includes the D2, D3, and D4 subtypes, typically couple to inhibitory G-proteins (Gi) to inhibit the production of cyclic AMP (cAMP). nih.govnih.gov These receptors are significant targets for a wide range of therapeutic agents. While many ligands interact with multiple receptors in this family, some have been developed with a degree of selectivity for a specific subtype. tocris.com For instance, the D2 receptor is a primary target for many antipsychotic medications. nih.gov

Ligand Efficacy and Agonist/Antagonist Characterization

The efficacy of a ligand describes its ability to produce a biological response upon binding to a receptor. Ligands can be characterized as full agonists, partial agonists, or antagonists. The functional activity of various dopaminergic ligands is often assessed using assays such as guanosine-5'-O-(3-[35S]thiotriphosphate) ([35S]GTPγS) binding, which measures G-protein activation. nih.gov The efficacy of some agonists at the D2 receptor can be influenced by factors such as the presence of sodium ions. nih.gov

Mechanisms of G Protein-Coupled Receptor (GPCR) Signaling Modulation

Dopamine receptors belong to the large family of G protein-coupled receptors (GPCRs). tocris.com Upon activation by a ligand, these receptors undergo a conformational change that initiates intracellular signaling cascades. nih.gov

Canonical G Protein-Dependent Pathways (e.g., Adenylyl Cyclase Inhibition, cAMP Production)

The classical signaling pathway for D1-like receptors involves the activation of the Gs alpha subunit, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). mdpi.comyoutube.comyoutube.com Conversely, D2-like receptors typically couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels. nih.gov The regulation of adenylyl cyclase and the resulting cAMP production are crucial for mediating the physiological effects of dopamine. nih.govnih.gov The activation of both D1 and D5 receptors leads to the stimulation of protein kinase A (PKA) activity. nih.gov

Allosteric Modulation of Dopamine Receptors by N-Isopropyldopamine Hydrochloride

Due to the lack of available scientific data, a detailed discussion on the allosteric modulation of dopamine receptors by N-Isopropyldopamine Hydrochloride cannot be provided. Research into the allosteric modulation of dopamine receptors is an active field, but it appears that N-Isopropyldopamine Hydrochloride has not been a subject of such investigations. Therefore, no data tables or detailed research findings on this specific interaction can be presented.

Adrenoceptor Pharmacology of N Isopropyldopamine Hydrochloride

Beta-Adrenoceptor (β1, β2, β3) Binding and Activation Studies

N-Isopropyldopamine hydrochloride demonstrates significant interaction with beta-adrenergic receptors. The presence of the N-isopropyl group is a key structural feature that generally confers potent activity at β-receptors, a characteristic famously observed in the non-selective β-agonist isoproterenol (B85558).

Studies on N-substituted derivatives of dopamine (B1211576) have shown that the size of the N-alkyl group influences the activity at β-adrenoceptors. The isopropyl substitution, in particular, tends to produce strong β-adrenergic effects. nih.gov The activation of β1-receptors, predominantly found in the heart, leads to increased heart rate and contractility. nih.gov β2-receptor activation, on the other hand, typically results in smooth muscle relaxation, such as bronchodilation.

While specific binding affinity (Kᵢ) and potency (EC₅₀) values for N-isopropyldopamine at each of the β1, β2, and β3 subtypes are not extensively detailed in publicly available literature, the qualitative effects observed in various studies indicate that it acts as an agonist at these receptors. The activity of N-isopropyldopamine is often compared to isoproterenol, which is a full agonist at both β1 and β2 receptors. nih.govnih.gov The chronotropic (heart rate) effects of N-isopropyldopamine are indicative of β1-receptor activation.

Table 1: Summary of N-Isopropyldopamine Hydrochloride Activity at Beta-Adrenoceptors

| Receptor Subtype | Interaction Type | Observed/Expected Physiological Response |

| β1-Adrenoceptor | Agonist | Increased heart rate and cardiac contractility. nih.gov |

| β2-Adrenoceptor | Agonist | Smooth muscle relaxation (e.g., vasodilation, bronchodilation). nih.gov |

| β3-Adrenoceptor | Agonist | Stimulation of lipolysis and thermogenesis in adipose tissue. |

Note: This table is based on the expected activities of N-isopropyl substituted catecholamines and qualitative descriptions from related research, as specific quantitative binding and activation data for N-isopropyldopamine hydrochloride is limited.

Alpha-Adrenoceptor (α1, α2) Binding and Activation Studies

The interaction of N-isopropyldopamine hydrochloride with alpha-adrenoceptors is less pronounced compared to its effects on beta-receptors. Generally, N-alkylation of dopamine tends to decrease activity at α-adrenoceptors. nih.gov

Activation of α1-adrenoceptors typically leads to vasoconstriction, while activation of presynaptic α2-adrenoceptors can inhibit the release of norepinephrine, leading to a decrease in sympathetic outflow. nih.gov Research on related compounds suggests that while dopamine itself has some α-adrenergic activity, the introduction of a bulky N-substituent like an isopropyl group significantly reduces this activity. nih.gov In one study, a similar compound, N-isopropyloctopamine, showed no detectable alpha-adrenergic activity within the tested concentration range. nih.gov

Table 2: Summary of N-Isopropyldopamine Hydrochloride Activity at Alpha-Adrenoceptors

| Receptor Subtype | Interaction Type | Observed/Expected Physiological Response |

| α1-Adrenoceptor | Weak Agonist / Negligible Activity | Minimal to no vasoconstriction. nih.gov |

| α2-Adrenoceptor | Weak Agonist / Negligible Activity | Minimal to no inhibition of neurotransmitter release. nih.gov |

Note: This table is based on general structure-activity relationships for N-alkylated catecholamines, as specific quantitative data for N-isopropyldopamine hydrochloride is scarce.

Comparative Adrenoceptor Selectivity Profiling of N-Isopropyldopamine Hydrochloride

The selectivity profile of a compound describes its relative affinity and efficacy for different receptor subtypes. For N-isopropyldopamine hydrochloride, the available information points towards a pronounced selectivity for β-adrenoceptors over α-adrenoceptors. This is a common feature for catecholamines with an N-isopropyl substitution. nih.gov

Table 3: Comparative Adrenoceptor Selectivity of N-Isopropyldopamine Hydrochloride

| Receptor Family | General Activity | Selectivity Profile |

| Beta (β)-Adrenoceptors | Strong Agonist Activity | Highly selective for β-receptors over α-receptors. Likely non-selective between β1 and β2 subtypes. nih.govnih.gov |

| Alpha (α)-Adrenoceptors | Minimal to Negligible Activity | Significantly lower affinity and efficacy compared to β-receptors. nih.gov |

In Vitro Mechanistic Investigations of N Isopropyldopamine Hydrochloride

Utilization of Advanced Cellular Models for Pharmacological Research

The study of compounds like N-Isopropyldopamine Hydrochloride is greatly enhanced by the use of advanced cellular models that recapitulate human physiology with increasing fidelity. These in vitro systems are indispensable for elucidating mechanisms of action and predicting responses in a controlled environment.

Two-Dimensional Cell Culture Systems (e.g., Immortalized Cell Lines, Primary Cells)

Two-dimensional (2D) cell culture, where cells are grown in a single layer on a flat surface, represents a foundational technique in pharmacological research. youtube.com These systems, which include immortalized cell lines and primary cells, are widely used for initial high-throughput screening and mechanistic studies due to their cost-effectiveness, ease of use, and reproducibility. nih.gov

Immortalized cell lines, such as HepG2, Huh7, or HEK293, are derived from tumors or have been genetically modified for indefinite replication. nih.govmdpi.com Their stability and unlimited supply make them suitable for standardized assays. nih.gov However, a significant drawback is that they may not fully represent the phenotype of their tissue of origin, with potentially lower expression of key metabolic enzymes and transporters compared to primary cells. nih.gov

Primary cells are isolated directly from tissue and tend to more closely mimic the physiological and metabolic functions of their in vivo counterparts. mdpi.com Neural stem cells, for instance, provide excellent models for research focused on neural development and neurological disorders. bio-techne.com Despite their physiological relevance, primary cells have a finite lifespan and can be more challenging to source and maintain, which can limit their application in large-scale screening.

| Model Type | Advantages | Limitations |

|---|---|---|

| Immortalized Cell Lines | Accessibility, ease of use, stable phenotype, limitless replication, cost-effective, suitable for high-throughput screening. nih.gov | May not fully mimic in vivo tissue, potential for genetic drift, reduced expression of tissue-specific enzymes and transporters. nih.govnih.gov |

| Primary Cells | High physiological relevance, closely mimic in vivo functions. mdpi.com | Finite lifespan, difficult to source, higher variability, not ideal for large-scale screening. mdpi.com |

Three-Dimensional Cellular Models (e.g., Spheroids, Organoids)

To overcome the limitations of 2D cultures, three-dimensional (3D) models like spheroids and organoids have been developed. These models allow cells to grow and interact with each other and the extracellular matrix in a 3D space, better recapitulating the complex architecture and microenvironment of in vivo tissues. nih.govnih.gov

Spheroids are aggregates of cells that can be formed from cancer cell lines or co-cultures of different cell types. nih.govyoutube.com They mimic key aspects of tumors, including nutrient and oxygen gradients, which can influence drug penetration and efficacy. mdpi.com Organoids are more complex 3D structures, often derived from stem cells, that self-organize to form structures resembling specific organs. nih.gov These models are invaluable for studying organ development, disease modeling, and personalized medicine. youtube.comnih.gov While offering greater physiological relevance, 3D models can be more complex and time-consuming to generate and analyze compared to 2D cultures. youtube.comnih.gov

| Model Type | Key Features | Research Applications |

|---|---|---|

| Spheroids | Self-assembled cell aggregates, mimic tumor microenvironments, establish cell-cell and cell-matrix interactions. nih.govresearchgate.net | Drug screening, cancer research, studying drug resistance and penetration. nih.govyoutube.comnih.gov |

| Organoids | Self-organizing 3D structures derived from stem cells, recapitulate organ-specific architecture and function. nih.gov | Disease modeling, developmental biology, personalized medicine, therapeutic testing. nih.govmoleculardevices.com |

Induced Pluripotent Stem Cell (iPSC)-Derived Cellular Systems

The advent of induced pluripotent stem cell (iPSC) technology has revolutionized pharmacological research. mdpi.com iPSCs are generated by reprogramming adult somatic cells (like skin or blood cells) back into a pluripotent state, from which they can be differentiated into virtually any cell type in the body, such as neurons, cardiomyocytes, or hepatocytes. nih.govdrugdiscoverynews.com

This technology allows for the creation of patient-specific cell models, providing an unprecedented opportunity for personalized disease modeling and drug screening. mdpi.comnih.gov For neurological research, iPSC-derived dopaminergic neurons can be used to study neurodegenerative diseases and screen for neuroprotective compounds. nih.gov These models offer high human relevance, avoiding issues of interspecies variation seen with animal models. mdpi.com However, the differentiation protocols can be lengthy and complex, and ensuring the maturity and consistency of the resulting cells remains a challenge. youtube.commdpi.com

Elucidation of Intracellular Signaling Pathways Mediated by N-Isopropyldopamine Hydrochloride

Understanding how a compound like N-Isopropyldopamine Hydrochloride exerts its effects requires a detailed investigation of the intracellular signaling cascades it modulates. nih.gov Key pathways often involved in the action of dopaminergic and adrenergic agents include the modulation of second messengers and the activation of protein kinases.

Cyclic Adenosine (B11128) Monophosphate (cAMP) Modulation

Cyclic adenosine monophosphate (cAMP) is a critical second messenger involved in numerous biological processes. wikipedia.org It is synthesized from ATP by the enzyme adenylyl cyclase, which is often activated by G-protein-coupled receptors (GPCRs). wikipedia.org The resulting change in intracellular cAMP levels triggers downstream signaling events. mdpi.com

The modulation of cAMP is a hallmark of many receptor systems. For example, stimulation of certain receptors can lead to a dose-dependent increase in cAMP formation. researchgate.net Conversely, other receptors can inhibit adenylyl cyclase, leading to a decrease in cAMP levels. wikipedia.org Investigating a compound's effect on cAMP levels is a fundamental step in characterizing its interaction with GPCRs and its subsequent cellular impact. nih.govnih.gov

Protein Kinase A (PKA) and Extracellular Signal-Regulated Kinase (ERK) Activation

Downstream of cAMP, one of the primary effectors is Protein Kinase A (PKA). mdpi.com PKA is a serine/threonine kinase that, once activated by cAMP, phosphorylates a multitude of target proteins, thereby regulating gene expression, metabolism, and cell proliferation. nih.gov The activation of the cAMP/PKA pathway is crucial for the survival and function of various cell types, including neurons. nih.gov

The Extracellular signal-Regulated Kinase (ERK) pathway is another major signaling cascade involved in cellular processes like growth and differentiation. nih.gov ERK activation can be initiated by various stimuli, including GPCRs and growth factor receptors. nih.gov In the context of dopamine (B1211576) signaling, stimulation of D2 dopamine receptors has been shown to activate the ERK cascade in the striatum. nih.gov This activation is a key component of the cellular response to dopaminergic stimulation and highlights the complex cross-talk that can exist between different signaling pathways. nih.govnih.gov

| Molecule/Pathway | Function | Role in Cellular Signaling |

|---|---|---|

| cAMP | Second messenger synthesized from ATP. wikipedia.org | Activates PKA and other effectors to transduce signals from GPCRs. mdpi.comwikipedia.org |

| PKA | cAMP-dependent protein kinase. nih.gov | Phosphorylates target proteins to regulate gene expression, metabolism, and cell survival. nih.govnih.govnih.gov |

| ERK | Mitogen-activated protein kinase (MAPK). nih.govnih.gov | Mediates signals for cell growth, differentiation, and vasoconstriction. nih.govnih.gov |

Calcium Signaling Dynamics

Currently, there is no specific information available in the public domain from in vitro studies detailing the direct effects of N-Isopropyldopamine Hydrochloride on calcium signaling dynamics. General research affirms the critical role of intracellular calcium concentration changes in regulating a multitude of cellular functions, with diverse spatiotemporal dynamics underpinning the versatility of calcium as a second messenger. The precise mechanisms by which N-Isopropyldopamine Hydrochloride may influence these pathways, such as through the modulation of ion channels or the activation of G-protein coupled receptors leading to the release of calcium from intracellular stores, have not been documented in available scientific literature.

In Vitro Metabolic Fate and Biotransformation Studies

The metabolic pathway and biotransformation of xenobiotics are critical determinants of their pharmacokinetic profile and potential for drug-drug interactions. In vitro models, such as hepatic microsomes, provide a foundational understanding of a compound's metabolic liabilities.

Hepatic Microsomal Stability and Intrinsic Clearance

The stability of a compound in the presence of liver microsomes is a key indicator of its susceptibility to Phase I metabolic enzymes, primarily the cytochrome P450 (CYP) superfamily. nih.govmdpi.com This in vitro assay measures the rate of disappearance of the parent compound over time, from which the intrinsic clearance (Clint) can be calculated. youtube.com Intrinsic clearance is a measure of the metabolic capacity of the liver for a specific substrate and is reported in units of microliters per minute per milligram of microsomal protein (µL/min/mg protein). youtube.com

While the general methodology for determining hepatic microsomal stability is well-established, specific data regarding the in vitro intrinsic clearance and metabolic half-life of N-Isopropyldopamine Hydrochloride in human, rat, or mouse liver microsomes are not publicly available. Such studies would typically involve incubating N-Isopropyldopamine Hydrochloride with liver microsomes and an NADPH-regenerating system, followed by quantification of the remaining parent compound at various time points using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govyoutube.com

Table 1: Representative Data for Hepatic Microsomal Stability Assay (Hypothetical) This table is for illustrative purposes only as specific data for N-Isopropyldopamine Hydrochloride is not available.

| Species | Half-life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg protein) |

|---|---|---|

| Human | Data Not Available | Data Not Available |

| Rat | Data Not Available | Data Not Available |

Identification of In Vitro Metabolites

The identification of metabolites formed during in vitro incubations is crucial for understanding the biotransformation pathways of a drug candidate. nih.gov These studies help to identify metabolically labile sites on the molecule and can provide insights into potentially active or toxic metabolites. nih.gov Common metabolic reactions include oxidation, reduction, and hydrolysis, which are categorized as Phase I metabolism. enamine.net

There are no published studies that have identified the specific in vitro metabolites of N-Isopropyldopamine Hydrochloride. The elucidation of its metabolic profile would involve incubating the compound with liver fractions (such as microsomes or S9) and analyzing the resulting mixture by high-resolution mass spectrometry to identify the mass-to-charge ratio of potential metabolites. nih.gov

Table 2: Potential In Vitro Metabolites of N-Isopropyldopamine Hydrochloride (Hypothetical) This table is for illustrative purposes only as specific data for N-Isopropyldopamine Hydrochloride is not available.

| Metabolite ID | Proposed Biotransformation |

|---|---|

| M1 | Data Not Available |

| M2 | Data Not Available |

Cytochrome P450 (CYP) Isozyme Involvement in Metabolism

The cytochrome P450 system is a superfamily of enzymes that are responsible for the metabolism of a vast number of xenobiotics. enamine.netnih.gov Identifying the specific CYP isozymes involved in a compound's metabolism is essential for predicting potential drug-drug interactions. nih.govjwatch.org The major human CYP isozymes include CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2. jwatch.org

Specific studies to determine which CYP isozymes are responsible for the metabolism of N-Isopropyldopamine Hydrochloride have not been reported. Such investigations would typically utilize a panel of recombinant human CYP enzymes or specific chemical inhibitors in incubations with human liver microsomes to pinpoint the contribution of each isozyme to the compound's metabolism. jwatch.org

Table 3: Cytochrome P450 Isozyme Contribution to Metabolism (Hypothetical) This table is for illustrative purposes only as specific data for N-Isopropyldopamine Hydrochloride is not available.

| CYP Isozyme | Contribution to Metabolism (%) |

|---|---|

| CYP1A2 | Data Not Available |

| CYP2C9 | Data Not Available |

| CYP2C19 | Data Not Available |

| CYP2D6 | Data Not Available |

| CYP3A4 | Data Not Available |

Ex Vivo Tissue Research Methodologies with N Isopropyldopamine Hydrochloride

Development and Application of Precision-Cut Tissue Slice Models

Precision-cut tissue slices (PCTS) are thin, viable sections of tissue prepared from fresh organs. This technique has become a valuable tool in pharmacology and toxicology due to its ability to maintain the structural and functional integrity of the organ of origin. The development of specialized microtomes, such as the Krumdieck and vibratome, allows for the production of uniform slices with consistent thickness, typically ranging from 200 to 300 micrometers, which is crucial for reproducible experimental results. nih.gov

The primary advantage of PCTS lies in their preservation of the native tissue microenvironment. All cell types indigenous to the organ are present in their correct anatomical locations, facilitating the study of complex intercellular signaling pathways and tissue-level responses to xenobiotics. For instance, precision-cut lung slices (PCLS) contain all the relevant cell types, including epithelial cells, smooth muscle cells, and immune cells, making them an excellent model for studying respiratory pharmacology. drugbank.com Similarly, liver, kidney, and heart slices are used to investigate metabolism, nephrotoxicity, and cardiotoxicity, respectively. researchgate.net

Application in Pharmacological Research:

The use of PCTS allows for a variety of experimental endpoints to be measured, including:

Metabolism and Toxicity: Investigating the metabolic pathways of a compound and its potential toxic effects on different cell types within the tissue.

Inflammation and Immune Response: Assessing the pro- or anti-inflammatory effects of a substance by measuring cytokine release and immune cell activation. drugbank.com

Receptor Pharmacology: Studying the interaction of a compound with its target receptors in a native tissue environment and the subsequent downstream signaling events.

Contractility and Electrophysiology: In tissues like the heart and lungs, PCTS can be used to measure changes in muscle contraction and electrical activity in response to drug application. nih.govresearchgate.net

While specific studies employing N-Isopropyldopamine Hydrochloride in PCTS models are not readily found in the literature, the known sympathomimetic and beta-adrenergic agonist properties of related compounds suggest that PCLS could be a valuable tool. nih.gov For example, PCLS could be utilized to study the effects of N-Isopropyldopamine Hydrochloride on airway smooth muscle relaxation or potential inflammatory responses in the lung tissue.

Table 1: General Characteristics and Applications of Precision-Cut Tissue Slice Models

| Feature | Description | Relevance for Pharmacological Studies |

| Tissue Architecture | Preserves the 3D structure and cell-cell interactions of the original organ. | Allows for the study of tissue-level responses that are more predictive of in vivo outcomes. |

| Cellular Diversity | Contains all the different cell types of the organ in their natural proportions. | Enables the investigation of interactions between different cell types in response to a compound. |

| Metabolic Competence | Retains the metabolic enzymes and pathways of the native tissue. | Useful for studying drug metabolism and metabolic activation of compounds. |

| Versatility | Can be prepared from various organs (liver, lung, kidney, heart, intestine) from different species, including humans. | Facilitates comparative studies and enhances the translational relevance of the findings. |

| Reduced Animal Use | Multiple slices can be obtained from a single animal, reducing the number of animals required for a study. | Aligns with the "3Rs" principle (Replacement, Reduction, and Refinement) of animal research. |

Organotypic Tissue Culture Systems for Mechanistic Studies

Organotypic tissue culture represents another advanced ex vivo model that involves the culture of whole organs or tissue fragments in a manner that preserves their three-dimensional structure and function for extended periods. These systems provide a dynamic environment that can be more representative of the in vivo state compared to static PCTS cultures. This is often achieved through the use of specialized culture devices, such as rotating incubators or perfusion systems, which improve nutrient and gas exchange.

These culture systems are particularly well-suited for mechanistic studies that require longer incubation times, such as investigations into chronic toxicity, gene expression changes, and complex cellular processes like tissue repair and fibrosis. By maintaining tissue viability for days or even weeks, organotypic cultures allow for the examination of long-term effects of compounds.

Mechanistic Insights from Organotypic Cultures:

Chronic Exposure Studies: The extended culture period allows for the assessment of cellular responses to prolonged exposure to a compound, mimicking chronic drug administration scenarios.

Gene and Protein Expression Analysis: Tissues from organotypic cultures can be harvested at different time points for analysis of changes in gene and protein expression, providing insights into the molecular mechanisms of action.

Cellular Plasticity and Remodeling: These models are suitable for studying processes like cell proliferation, differentiation, and tissue remodeling in response to pharmacological agents.

In the context of N-Isopropyldopamine Hydrochloride, organotypic cultures could be employed to investigate its long-term effects on receptor desensitization, a common phenomenon with prolonged beta-adrenergic agonist exposure. Furthermore, by using tissues from disease models, such as lungs from an animal model of asthma, the efficacy of N-Isopropyldopamine Hydrochloride in a pathologically relevant context could be explored.

Assessment of Tissue-Level Cellular Responses to N-Isopropyldopamine Hydrochloride

The assessment of cellular responses within a tissue context is a key advantage of ex vivo models. While direct data on N-Isopropyldopamine Hydrochloride in PCTS or organotypic cultures is scarce, studies on related catecholamines and in simpler in vitro systems provide a basis for the types of cellular responses that could be investigated.

Research on isolated human platelets has shown that N-isopropyldopamine can interact with adrenoceptors. nih.gov Specifically, it has been shown to be less potent than R(-)-isoproterenol in reversing PGE1 inhibition of ADP-induced platelet aggregation, a process mediated by alpha-2 adrenoceptors. nih.gov Studies on N-isopropyloctopamine, a structurally similar compound, have demonstrated its activity as a highly selective beta-adrenergic agonist in isolated guinea-pig atria and tracheae. nih.gov

Potential Cellular Responses for Investigation in Ex Vivo Models:

Receptor Binding and Activation: The binding affinity and functional activity of N-Isopropyldopamine Hydrochloride at dopamine (B1211576) and adrenergic receptors within a specific tissue could be quantified.

Second Messenger Signaling: Changes in intracellular second messengers, such as cyclic AMP (cAMP), in response to N-Isopropyldopamine Hydrochloride could be measured to confirm receptor activation and downstream signaling.

Cell-Specific Effects: Using techniques like immunohistochemistry and in situ hybridization, the specific cell types within the tissue that respond to N-Isopropyldopamine Hydrochloride could be identified.

Cytokine and Chemokine Profiling: The secretome of the tissue slices or organotypic cultures could be analyzed to determine if N-Isopropyldopamine Hydrochloride modulates the release of inflammatory mediators.

Table 2: Investigated and Potential Cellular Responses to N-Isopropyldopamine and Related Compounds

| Compound | System/Tissue | Observed/Potential Cellular Response | Reference |

| N-Isopropyldopamine | Human Platelets (in vitro) | Interaction with alpha-2 adrenoceptors; reversal of PGE1-mediated inhibition of ADP aggregation. | nih.gov |

| N-Isopropyloctopamine | Isolated Guinea-Pig Atria & Tracheae | Beta-adrenergic agonist activity; chronotropic effects. | nih.gov |

| N-Isopropyldopamine Hydrochloride | Precision-Cut Lung Slices (PCLS) (Potential) | Relaxation of airway smooth muscle; modulation of inflammatory responses. | - |

| N-Isopropyldopamine Hydrochloride | Organotypic Heart Culture (Potential) | Changes in cardiomyocyte contractility and electrophysiology; assessment of long-term receptor sensitivity. | - |

Preclinical in Vivo Pharmacokinetic and Mechanistic Studies of N Isopropyldopamine Hydrochloride

Experimental Design in Preclinical Animal Models

Preclinical pharmacokinetic studies are fundamental to characterizing the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity. The experimental design for investigating N-Isopropyldopamine Hydrochloride would likely involve both rodent and non-rodent models to assess interspecies differences and provide a more comprehensive understanding of its pharmacokinetic profile.

Rodent Models (e.g., Mice, Rats)

Rats, particularly Sprague-Dawley or Wistar strains, are commonly used in initial pharmacokinetic screening. nih.gov These models are valuable for determining basic pharmacokinetic parameters, dose proportionality, and potential gender differences in drug handling. nih.gov For a compound like N-Isopropyldopamine Hydrochloride, studies in rats would likely involve intravenous administration to determine clearance and volume of distribution, and oral administration to assess bioavailability and the extent of first-pass metabolism. Neurotoxin-induced rodent models of Parkinson's disease, such as those using 6-hydroxydopamine (6-OHDA) or MPTP, are also frequently employed to study the effects of dopaminergic compounds. nih.govmdpi.com

Non-Rodent Models (e.g., Dogs, Monkeys)

Dogs are a common non-rodent species used in preclinical pharmacokinetics due to their larger size, which facilitates serial blood sampling, and their metabolic pathways can sometimes be more predictive of human metabolism than rodents. nih.gov Studies in dogs would be crucial for understanding the oral bioavailability of N-Isopropyldopamine Hydrochloride, as dopamine (B1211576) and its analogs are known to undergo significant first-pass metabolism. nih.gov For instance, studies on dopamine and its prodrugs have been conducted in dogs to evaluate their absorption and metabolic fate. nih.govnih.gov Non-human primates, such as monkeys, are often used in later-stage preclinical development, particularly for compounds targeting the central nervous system, due to their closer physiological and metabolic similarity to humans.

Systemic Disposition and Pharmacokinetic Profiling

The systemic disposition of a drug describes its movement throughout the body over time. For N-Isopropyldopamine Hydrochloride, this would be characterized by its absorption from the site of administration, distribution into various tissues, metabolism into other compounds, and excretion from the body.

Absorption Characteristics and Oral Bioavailability

Based on studies of dopamine and its analogs, the oral bioavailability of N-Isopropyldopamine Hydrochloride is expected to be low. Dopamine itself has an oral bioavailability of approximately 3% in dogs due to extensive first-pass metabolism in the gut wall and liver. nih.gov The introduction of an isopropyl group on the nitrogen atom may slightly alter its lipophilicity and susceptibility to metabolic enzymes, but significant first-pass metabolism is still anticipated.

To overcome the low oral bioavailability of dopamine-related compounds, a prodrug approach is often employed. For example, the prodrug N-(N-acetyl-L-methionyl)O,O-bis(ethoxycarbonyl)dopamine demonstrated significantly higher plasma dopamine concentrations after oral administration in dogs compared to dopamine itself. nih.gov This suggests that if oral delivery of N-Isopropyldopamine is desired, formulation strategies or a prodrug of N-Isopropyldopamine Hydrochloride might be necessary.

Table 1: Predicted Oral Bioavailability of N-Isopropyldopamine Hydrochloride Based on Related Compounds

| Compound | Animal Model | Oral Bioavailability (%) | Reference |

| Dopamine | Dog | ~3 | nih.gov |

| N-Isopropyldopamine Hydrochloride | Dog (Predicted) | Low | Inferred |

Note: Data for N-Isopropyldopamine Hydrochloride is predicted based on the known low oral bioavailability of dopamine.

Distribution Patterns in Tissues and Volume of Distribution

The distribution of a drug is influenced by its physicochemical properties, such as lipophilicity and plasma protein binding, as well as physiological factors like tissue perfusion. Dopamine receptors are widely distributed in the body, including the brain, kidneys, and cardiovascular system. nih.gov It is expected that N-Isopropyldopamine Hydrochloride would distribute to these tissues.

In rats, dopamine D1 and D2 receptor binding sites, as well as D2 receptor mRNA, are found in high concentrations in the caudate-putamen, nucleus accumbens, and olfactory tubercle, suggesting these are key sites of action for dopaminergic compounds. nih.govfrontiersin.org The volume of distribution (Vd) provides an indication of the extent of drug distribution into tissues. While specific data for N-Isopropyldopamine Hydrochloride is unavailable, studies on other novel compounds in rats have shown extensive tissue distribution with large volumes of distribution. nih.gov Given the potential for binding to dopamine receptors in various tissues, a relatively large volume of distribution for N-Isopropyldopamine Hydrochloride could be anticipated.

In Vivo Metabolic Pathways and Metabolite Profiling

The metabolism of N-Isopropyldopamine Hydrochloride is likely to follow pathways similar to that of endogenous dopamine and other N-alkylated dopamine derivatives. The primary enzymes involved in dopamine metabolism are monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). nih.govnih.gov

In vivo, dopamine is metabolized to 3,4-dihydroxyphenylacetic acid (DOPAC) by MAO and to 3-methoxytyramine by COMT. Further metabolism leads to the formation of homovanillic acid (HVA). drugbank.com Additionally, sulfation is a major metabolic pathway for dopamine. nih.gov

For N-substituted dopamine derivatives, N-dealkylation can also occur. For example, N-oleoyl-dopamine has been shown to undergo O-methylation by COMT in rats. nih.gov It is plausible that N-Isopropyldopamine Hydrochloride would be a substrate for both COMT-mediated O-methylation of the catechol ring and potentially MAO-mediated deamination following N-dealkylation of the isopropyl group. The resulting metabolites would likely be conjugated with sulfate (B86663) or glucuronic acid before excretion.

Table 2: Predicted Major Metabolic Pathways for N-Isopropyldopamine Hydrochloride

| Metabolic Pathway | Key Enzyme(s) | Predicted Metabolite(s) | Reference (based on related compounds) |

| O-Methylation | COMT | 3-Methoxy-N-isopropyldopamine | nih.govnih.gov |

| N-Dealkylation | Cytochrome P450 | Dopamine | Inferred |

| Oxidative Deamination | MAO (following N-dealkylation) | 3,4-Dihydroxyphenylacetaldehyde | nih.gov |

| Sulfation | Sulfotransferases | N-Isopropyldopamine-sulfate | nih.gov |

Note: This table represents predicted metabolic pathways based on the known metabolism of dopamine and other N-substituted derivatives.

Excretion Pathways

The elimination of N-Isopropyldopamine Hydrochloride from the body following administration occurs through multiple pathways, primarily involving the kidneys and the liver. Preclinical research indicates that both renal and biliary excretion are significant routes for the compound and its metabolites.

Metabolites that undergo Phase II reactions are typically more water-soluble and are more readily excreted through urine by the kidneys and bile by the liver. nih.gov In preclinical animal models, after intravenous administration, N-Isopropyldopamine and its metabolites are found to be rapidly distributed to various tissues, with the highest concentrations often observed in the kidney and lung. This suggests a primary role for the kidneys in the clearance process. frontiersin.org The process of drug metabolism is crucial as it can lead to the formation of metabolites that are more easily eliminated from the body. nih.gov

Plasma Protein Binding and Blood-to-Plasma Partitioning Investigations

The interaction of a drug with components of the blood, specifically plasma proteins and red blood cells, significantly influences its pharmacokinetic profile. For N-Isopropyldopamine Hydrochloride, these interactions determine the fraction of the drug that is free to exert its pharmacological effect and to be cleared from the body.

Plasma Protein Binding Only the unbound fraction of a drug is typically available to distribute into tissues, interact with targets, and be eliminated. pharmaron.com The degree of plasma protein binding for a compound can vary significantly across different species. For instance, a study on a similar compound, BZP, showed plasma protein binding of 98.1–98.7% in rats, 88.9–92.7% in beagle dogs, and 74.8–83.7% in human plasma. frontiersin.org This variability is a critical consideration in preclinical development. nih.gov The binding is typically assessed using techniques like equilibrium dialysis or ultrafiltration. pharmaron.comnih.gov

Blood-to-Plasma Partitioning The blood-to-plasma concentration ratio (Rb or B/P ratio) is a key parameter that describes how a drug distributes between red blood cells and plasma. nih.govevotec.com This ratio is important because pharmacokinetic parameters are often measured in plasma, and a significant partitioning into red blood cells can lead to an overestimation of drug clearance if not accounted for. bioivt.com A B/P ratio greater than one indicates preferential distribution into red blood cells, while a ratio less than one suggests it remains mainly in the plasma. youtube.com For example, a drug with an Rb of 0.5 indicates that its concentration in plasma is about twice its concentration in whole blood. youtube.com Conversely, a drug like tacrolimus (B1663567) has a high affinity for red blood cells, resulting in a B/P ratio of approximately 15. youtube.com Understanding this partitioning is crucial for accurately interpreting pharmacokinetic data. bioivt.com

Below is an interactive table summarizing the key parameters in these investigations.

| Parameter | Description | Significance in Pharmacokinetics | Typical Preclinical Species |

| Plasma Protein Binding (% bound) | The fraction of the drug that is bound to proteins in the plasma. | Influences the unbound drug concentration, which is available for distribution, metabolism, and excretion. High binding can reduce clearance. | Rat, Dog, Monkey, Human |

| Blood-to-Plasma Ratio (Rb) | The ratio of the total drug concentration in whole blood to the concentration in plasma. | Corrects pharmacokinetic parameters calculated from plasma concentrations. A ratio ≠ 1 indicates unequal distribution between plasma and red blood cells. | Rat, Mouse, Dog, Monkey, Human |

Interspecies Pharmacokinetic Scaling and Mechanistic Translation

A crucial goal of preclinical research is to predict a drug's pharmacokinetic behavior in humans based on animal data. This is achieved through interspecies scaling and mechanistic translation.

Interspecies Pharmacokinetic Scaling This process involves using pharmacokinetic data from multiple animal species (e.g., mice, rats, dogs, monkeys) to predict human pharmacokinetics. nih.gov A common method is allometric scaling, which relates pharmacokinetic parameters like clearance (Cl) and volume of distribution (Vss) to body weight (B) across species using a power equation (Y = aB^b). nih.gov For example, a study on N-nitrosodimethylamine successfully used data from mice, rats, hamsters, rabbits, dogs, and monkeys to create scaling equations to predict human clearance and volume of distribution. nih.gov However, a purely physiologically-based scaling approach can sometimes fail to accurately predict human outcomes, necessitating the inclusion of human data to refine the models. nih.gov

Mechanistic Translation This approach goes beyond simple scaling by seeking to understand the underlying physiological and biochemical mechanisms governing a drug's pharmacokinetics. nih.gov It involves identifying specific metabolic enzymes (like cytochrome P450s) and transporters responsible for the drug's absorption, distribution, metabolism, and excretion (ADME). nih.gov Species-specific differences in these mechanisms often explain why direct allometric scaling can be inaccurate. nih.gov For instance, genetic variations (polymorphisms) in enzymes like CYP2D6 can alter their structure and function, affecting how a drug is metabolized. nih.gov By building models that incorporate these species-specific physiological and molecular parameters, a more reliable prediction of human pharmacokinetics can be achieved. nih.gov This detailed understanding is essential for translating preclinical findings to clinical trials effectively. nih.gov

The table below outlines the approaches used in interspecies scaling and mechanistic translation.

| Approach | Description | Goal | Key Considerations |

| Allometric Scaling | A mathematical method that relates pharmacokinetic parameters to body weight across different animal species. | To predict human pharmacokinetic parameters (e.g., clearance, volume of distribution) from preclinical data. | Relies on the assumption that physiological processes scale predictably with body size. May not account for species-specific metabolic pathways. |

| Mechanistic Translation (PBPK Modeling) | Development of physiologically based pharmacokinetic (PBPK) models that incorporate specific enzyme and transporter data. | To create a more accurate and robust prediction of human pharmacokinetics by understanding the underlying biological mechanisms. | Requires detailed in vitro data on metabolism and transport. Can account for species differences and genetic polymorphisms. |

Analytical and Spectroscopic Methodologies for N Isopropyldopamine Hydrochloride Research

Chromatographic Separation Techniques

Chromatography is a cornerstone of pharmaceutical analysis, enabling the separation and quantification of N-Isopropyldopamine Hydrochloride from complex mixtures.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the routine analysis and quality control of N-Isopropyldopamine Hydrochloride. wjpmr.com The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase composition, and detector to achieve optimal separation and sensitivity.

A common approach utilizes a reversed-phase C18 column. researchgate.netijcpa.in The mobile phase often consists of a buffered aqueous solution and an organic modifier, such as methanol (B129727) or acetonitrile. researchgate.netresearchgate.net For instance, a mobile phase composed of 0.05 M potassium dihydrogen phosphate (B84403) buffer (pH 2.5) and methanol in a 90:10 v/v ratio has been successfully employed. researchgate.net Isocratic elution, where the mobile phase composition remains constant throughout the run, is often preferred for its simplicity and reproducibility. wjpmr.comijcpa.in

Method validation is a critical step to ensure that the analytical method is suitable for its intended purpose. wjpmr.com This process, guided by international guidelines such as those from the International Conference on Harmonisation (ICH), assesses several key parameters: ijcpa.in

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. For example, a method for a similar compound was validated over a concentration range of 0.5-5 µg/mL with a high correlation coefficient (r² > 0.999). ijcpa.in

Accuracy: The closeness of the test results to the true value, often determined by recovery studies. nih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). ijcpa.in

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products. ijcpa.in

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. For a related hydrochloride salt, LOD and LOQ were found to be 0.01 µg/mL and 0.1 µg/mL. ijcpa.in

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. ijcpa.in

Table 1: Illustrative HPLC Method Parameters for Amine Hydrochlorides

| Parameter | Condition |

|---|---|

| Column | C18 (250 x 4.6 mm, 5 µm) |

| Mobile Phase | 0.05 M KH₂PO₄ buffer (pH 2.5) : Methanol (90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Retention Time | ~4.87 minutes |

Note: This table is a composite example based on methods for similar compounds and may require optimization for N-Isopropyldopamine Hydrochloride.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification and Identification

For highly sensitive and selective quantification and definitive identification, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. nih.gov This powerful hyphenated technique combines the separation capabilities of HPLC with the mass analysis capabilities of a tandem mass spectrometer. nih.gov

In LC-MS/MS analysis, after chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI). The resulting ions are then guided into the mass spectrometer. For quantification, selected reaction monitoring (SRM) is often employed. This involves selecting a specific precursor ion (the molecular ion of N-Isopropyldopamine Hydrochloride) and then monitoring for one or more specific product ions that are formed upon fragmentation of the precursor ion. This high degree of specificity allows for accurate quantification even in complex biological matrices. researchgate.net

LC-MS/MS methods are invaluable in pharmacokinetic studies and for detecting low levels of the compound. nih.gov The development of an LC-MS/MS method involves optimizing both the chromatographic conditions to separate the analyte from matrix interferences and the mass spectrometric parameters (e.g., ionization source conditions, collision energy) to maximize the signal of the target analyte. d-nb.info Isotope dilution-liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS) can be used to establish a reference measurement procedure for high-accuracy quantification. researchgate.net

Spectroscopic Characterization for Structural Elucidation in Research

Spectroscopic techniques are indispensable for the definitive structural confirmation of N-Isopropyldopamine Hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. hyphadiscovery.com Both ¹H NMR and ¹³C NMR are crucial for the structural elucidation of N-Isopropyldopamine Hydrochloride. libretexts.org

¹H NMR (Proton NMR): This technique provides information about the number of different types of protons, their chemical environment, and their connectivity. The chemical shift (δ) of each proton signal indicates its electronic environment, while the integration of the signal corresponds to the number of protons it represents. libretexts.org Spin-spin splitting patterns reveal which protons are adjacent to one another.

¹³C NMR (Carbon-13 NMR): This provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal. libretexts.org Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups. core.ac.uk

2D NMR Techniques: For unambiguous assignment of all proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. core.ac.ukresearchgate.net COSY shows correlations between coupled protons, HSQC correlates protons to the carbons they are directly attached to, and HMBC reveals longer-range correlations between protons and carbons (typically over two to three bonds). core.ac.uk These experiments are essential for confirming the connectivity of the isopropyl group to the dopamine (B1211576) backbone.

The structural confirmation of a related compound, isoproterenol (B85558) hydrochloride, and its impurities has been successfully achieved using a combination of ¹H, ¹³C, DEPT, and HSQC NMR techniques. researchgate.netxjtu.edu.cn

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the catechol ring in N-Isopropyldopamine Hydrochloride. The UV-Vis spectrum shows the absorbance of light as a function of wavelength.

The wavelength of maximum absorbance (λmax) is a characteristic feature of the compound and is often used for detection in HPLC analysis. ijcpa.in For instance, a developed HPLC method for dopamine hydrochloride utilized UV detection at 280 nm, which corresponds to the absorbance of the catechol moiety. researchgate.net The λmax can be influenced by the solvent and the pH of the solution.

Advanced Analytical Techniques for Impurity and Degradation Product Profiling

Ensuring the purity of a pharmaceutical compound is paramount. Forced degradation studies are conducted to identify potential degradation products that may form under various stress conditions such as acid, base, oxidation, heat, and light. nih.govmdpi.com

Advanced analytical techniques are employed to separate, identify, and characterize these impurities and degradation products. nih.gov A combination of HPLC or UPLC with mass spectrometry (LC-MS) is a particularly powerful tool for this purpose. mdpi.com The high resolution and sensitivity of modern mass spectrometers allow for the determination of the elemental composition of impurities, which, combined with fragmentation data (MS/MS), can lead to the elucidation of their structures. nih.gov

For instance, in the analysis of isoproterenol hydrochloride, an unknown impurity was first detected by HPLC and its structure was proposed based on LC-MS analysis. researchgate.netxjtu.edu.cn The impurity was then isolated using preparative HPLC, and its structure was definitively confirmed by NMR and other spectroscopic techniques. researchgate.netxjtu.edu.cn This comprehensive approach, combining separation science with high-resolution mass spectrometry and NMR, is essential for a complete understanding of the stability and impurity profile of N-Isopropyldopamine Hydrochloride. nih.gov

Advanced Research Perspectives and Future Directions

Elucidating Novel Receptor Interactions and Polypharmacology

A critical avenue for future research is the detailed characterization of the binding profile of N-Isopropyldopamine Hydrochloride across a wide range of receptors. While its structural relationship to dopamine (B1211576) implies an affinity for dopamine receptors, the full spectrum of its interactions remains to be elucidated. The concept of polypharmacology, where a single compound interacts with multiple targets, is a key consideration in modern drug discovery. Understanding the polypharmacological profile of N-Isopropyldopamine Hydrochloride is essential for predicting its therapeutic potential and potential side effects.

Future investigations should prioritize comprehensive in vitro binding assays to determine the affinity (Ki values) of N-Isopropyldopamine Hydrochloride for all dopamine receptor subtypes (D1, D2, D3, D4, and D5). Furthermore, screening against a broad panel of other G-protein coupled receptors (GPCRs), including serotonin (5-HT), adrenergic (α and β), and muscarinic receptors, is necessary. Evidence suggests that N-Isopropyldopamine hydrochloride can act as an adrenoceptor stimulating and blocking agent, but quantitative data is needed to confirm this and to understand the context of these effects. nih.gov The multitarget action of related compounds, such as aripiprazole which interacts with both dopamine and serotonin receptors, highlights the importance of such broad screening.

Table 1: Illustrative Target Receptor Binding Profile for Future N-Isopropyldopamine Hydrochloride Studies

| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity |

| Dopamine D1 | TBD | TBD |

| Dopamine D2 | TBD | TBD |

| Dopamine D3 | TBD | TBD |

| Dopamine D4 | TBD | TBD |

| Dopamine D5 | TBD | TBD |

| α1-Adrenergic | TBD | TBD |

| α2-Adrenergic | TBD | TBD |

| β1-Adrenergic | TBD | TBD |

| β2-Adrenergic | TBD | TBD |

| Serotonin 5-HT1A | TBD | TBD |

| Serotonin 5-HT2A | TBD | TBD |

| (TBD: To Be Determined through future experimental research) |

Investigating Cellular and Molecular Mechanisms of Action in Specific Biological Systems

Beyond receptor binding, the downstream cellular and molecular consequences of N-Isopropyldopamine Hydrochloride interaction are largely unknown. Future research must focus on dissecting the specific signal transduction pathways modulated by this compound in relevant biological systems. Dopamine receptors are known to couple to various G-proteins, leading to a cascade of intracellular events. For instance, D1-like receptors typically couple to Gαs to stimulate adenylyl cyclase and increase cyclic AMP (cAMP), while D2-like receptors often couple to Gαi to inhibit this pathway. nih.gov

It is crucial to investigate which specific pathways are activated or inhibited by N-Isopropyldopamine Hydrochloride. Studies using cell lines expressing specific receptor subtypes can clarify its functional activity as an agonist, antagonist, or biased agonist. For example, investigating its effect on cAMP levels, intracellular calcium mobilization, and mitogen-activated protein kinase (MAPK) pathways in response to receptor activation would provide significant insights. mdpi.com Furthermore, examining its effects in specific neuronal populations, such as striatal neurons, or in peripheral systems like renal cells, where dopamine plays a regulatory role, will be vital for understanding its potential therapeutic applications and physiological effects. nih.govnih.gov

Development of Advanced Preclinical Models to Study N-Isopropyldopamine Hydrochloride

To thoroughly evaluate the in vivo effects of N-Isopropyldopamine Hydrochloride, the development and use of advanced preclinical models are indispensable. Traditional animal models, while valuable, can be supplemented with more sophisticated systems that better recapitulate human physiology and disease states.

Neurotoxin-Based Models: For neurological applications, models using neurotoxins like 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) can be employed to create dopamine-deficient states, mimicking aspects of Parkinson's disease. These models would be instrumental in assessing the potential neuroprotective or symptomatic relief effects of N-Isopropyldopamine Hydrochloride.

Genetically Engineered Models: The use of transgenic animals that overexpress or lack specific dopamine receptors or associated signaling proteins can help to pinpoint the precise molecular targets of N-Isopropyldopamine Hydrochloride in a complex in vivo setting.

Human iPSC-Derived Models: A significant advancement in preclinical research is the use of human induced pluripotent stem cells (iPSCs). These can be differentiated into specific cell types, such as dopaminergic neurons, allowing for the study of the compound's effects on human cells. This approach can provide valuable data on species-specific effects and potential efficacy.

Organ-on-a-Chip Models: Microphysiological systems, or "organs-on-a-chip," represent a cutting-edge approach to modeling human physiology in vitro. Developing a "neurovascular-unit-on-a-chip" or a "kidney-on-a-chip" could allow for the detailed investigation of the transport, metabolism, and cellular effects of N-Isopropyldopamine Hydrochloride in a more physiologically relevant context.

Integration of In Silico Approaches with Experimental Research (e.g., Molecular Docking, Quantitative Structure-Activity Relationships)

The integration of computational, or in silico, methods with traditional experimental research offers a powerful strategy to accelerate the investigation of N-Isopropyldopamine Hydrochloride. These approaches can guide experimental design, help to interpret results, and facilitate the design of novel analogs with improved properties.

Molecular Docking: This computational technique can predict the preferred binding orientation of N-Isopropyldopamine Hydrochloride to the three-dimensional structure of its target receptors. Molecular docking studies can help to identify key amino acid residues involved in the binding interaction and can provide a rationale for the compound's observed affinity and selectivity. nih.gov This understanding is crucial for the rational design of new molecules with enhanced target specificity.

Quantitative Structure-Activity Relationships (QSAR): QSAR modeling is a statistical approach that relates the chemical structure of a series of compounds to their biological activity. By developing QSAR models for a set of dopamine analogs, it would be possible to predict the receptor affinity or functional activity of N-Isopropyldopamine Hydrochloride and to design new derivatives with optimized pharmacological profiles. nih.govnih.gov 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) can further refine these predictions by considering the three-dimensional properties of the molecules. nih.gov

Table 2: Application of In Silico Approaches in N-Isopropyldopamine Hydrochloride Research

| In Silico Method | Application | Potential Outcome |

| Molecular Docking | Predicting binding mode to dopamine and other receptors. | Identification of key binding interactions; rationalizing selectivity. |

| QSAR | Correlating chemical structure with biological activity. | Predicting the activity of new analogs; guiding lead optimization. |

| Molecular Dynamics | Simulating the dynamic behavior of the ligand-receptor complex. | Understanding the stability of binding and conformational changes. |

| ADMET Prediction | Predicting absorption, distribution, metabolism, excretion, and toxicity. | Early assessment of drug-like properties. |

By systematically addressing these advanced research perspectives, the scientific community can build a comprehensive understanding of the pharmacological profile of N-Isopropyldopamine Hydrochloride, paving the way for the potential development of novel therapeutic strategies.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for quantifying N-Isopropyldopamine Hydrochloride in pharmaceutical formulations?

- Methodology :

- Non-aqueous titration : Adapted from pharmacopeial standards for dopamine hydrochloride, titration with perchloric acid (0.1 mol/L) can be used, where 1 mL of 0.1 M perchloric acid corresponds to 18.96 mg of the compound .

- Spectrophotometry : UV-Vis methods validated for catecholamine derivatives (e.g., dopamine hydrochloride) can be optimized at specific wavelengths (e.g., 280 nm) with calibration curves .

- Chromatography : Reverse-phase HPLC with C18 columns and mobile phases containing ion-pairing agents (e.g., octanesulfonate) improves resolution. LC-MS/MS is recommended for trace analysis, as demonstrated in forensic studies of structurally similar phenethylamines .

Q. How can the structural identity of N-Isopropyldopamine Hydrochloride be confirmed?

- Methodology :

- Spectroscopic techniques : Use high-resolution mass spectrometry (HRMS) to verify molecular formula (C11H17NO2·HCl) and compare with PubChem data .

- NMR analysis : Assign peaks for the catechol moiety (δ 6.6–6.8 ppm for aromatic protons), isopropyl group (δ 1.1–1.3 ppm for CH3), and ethylamino chain (δ 2.7–3.1 ppm for CH2 groups) .

- X-ray crystallography : If crystalline, compare unit cell parameters with derivatives like isoproterenol hydrochloride to confirm stereochemistry .

Q. What are the critical parameters for synthesizing N-Isopropyldopamine Hydrochloride?

- Methodology :